molecular formula C25H26N2O4S B5019657 N-(4-Methoxyphenyl)-6-methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-Methoxyphenyl)-6-methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5019657
M. Wt: 450.6 g/mol
InChI Key: RVOGVOVPOUUUEL-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-6-methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxyphenyl group, and a phenoxyacetamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-6-methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

    Attachment of the Phenoxyacetamido Moiety: The phenoxyacetamido group can be attached through an amide coupling reaction using phenoxyacetic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-6-methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamido moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-6-methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-6-methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and its benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-[(2-phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-16-8-13-20-21(14-16)32-25(27-22(28)15-31-19-6-4-3-5-7-19)23(20)24(29)26-17-9-11-18(30-2)12-10-17/h3-7,9-12,16H,8,13-15H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOGVOVPOUUUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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